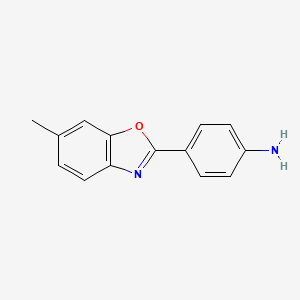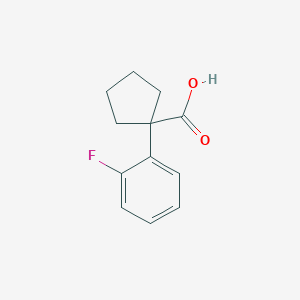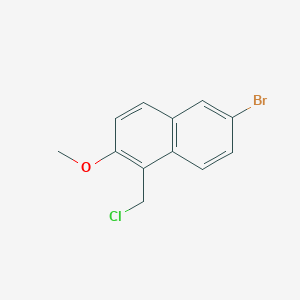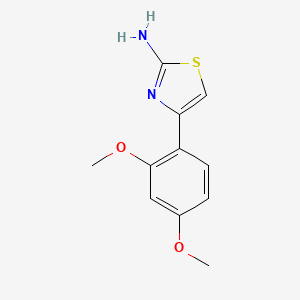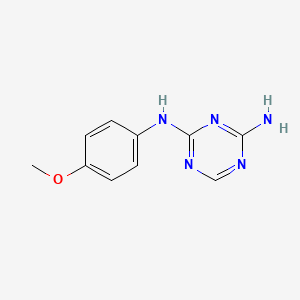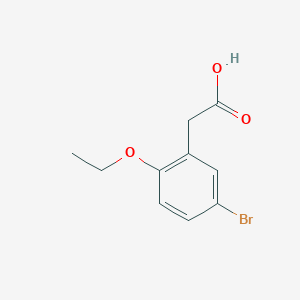
2-(5-Bromo-2-ethoxyphenyl)acetic acid
Übersicht
Beschreibung
2-(5-Bromo-2-ethoxyphenyl)acetic acid (2-BEPA) is an organic compound with a range of applications in the fields of scientific research and laboratory experiments. It is a versatile compound, which can be synthesized in a variety of ways and used in a number of different research areas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis of Enantiomerically Pure Compounds
A study developed a 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting a synthesis approach related to compounds similar to 2-(5-Bromo-2-ethoxyphenyl)acetic acid. The key step involved the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, showcasing the potential for synthesizing complex molecules with high enantiomeric purity (Zhang et al., 2014).
Bromophenol Compounds from Marine Algae
Research on the marine red alga Rhodomela confervoides identified several bromophenol derivatives, including new structures with potential antioxidant activity. This study is significant for exploring natural sources of bromophenols, which may include compounds like this compound (Li et al., 2011).
Applications in Organic Synthesis
Synthesis of Dapagliflozin
A synthetic pathway was developed for dapagliflozin, an antidiabetic drug, starting from 5-bromo-2-chlorobenzoic acid. This process involved multiple steps, including a Friedel-Crafts acylation with phenetole, showcasing the role of bromophenol derivatives in complex organic syntheses (Yafei, 2011).
Synthesis of Novel Indole-Benzimidazole Derivatives
A study described the synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from respective phenylhydrazines and levulinic acid, leading to the formation of combined indole-benzimidazoles. This research highlights the diverse applications of acetic acid derivatives in synthesizing heterocyclic compounds (Wang et al., 2016).
Antioxidant and Antiviral Properties
Bromophenol Derivatives and Radical Scavenging Activity
Multiple studies on the marine red alga Rhodomela confervoides have isolated bromophenol derivatives with significant radical scavenging activities, hinting at the potential of bromophenol compounds like this compound in antioxidant applications (Li et al., 2011), (Zhao et al., 2004).
Nitrogen-Containing Bromophenols and Antiviral Activity
A study on Rhodomela confervoides identified new nitrogen-containing bromophenols with potent scavenging activity against DPPH radicals, showcasing their potential in antiviral and antioxidant applications (Li et al., 2012).
Safety and Hazards
While specific safety and hazards data for 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and keeping away from sources of ignition .
Wirkmechanismus
Target of Action
Many aromatic compounds containing the phenyl nucleus show clinical and biological applications . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Aromatic compounds can participate in a variety of biochemical reactions, often acting as inhibitors or activators of enzymes .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “2-(5-Bromo-2-ethoxyphenyl)acetic acid”. Similar aromatic compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
2-(5-Bromo-2-ethoxyphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as collagenase and elastase, inhibiting their activity
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its influence on cell function. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules involved in inflammatory responses, thereby affecting the expression of genes related to inflammation and immune response . Additionally, its influence on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound facilitates its binding to active sites of enzymes, leading to enzyme inhibition. For example, the interaction with collagenase involves the formation of a stable complex that prevents the enzyme from degrading collagen . Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At lower dosages, this compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher dosages, it may induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the oxidation of the ethoxy group, leading to the formation of metabolites that can be further conjugated and excreted . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and bioavailability. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, the presence of a bromine atom may facilitate its localization to lysosomes, where it can interact with lysosomal enzymes and modulate their activity . Additionally, this compound can be directed to the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMISCCIZDRPSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295607 | |
| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7017-49-4 | |
| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7017-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



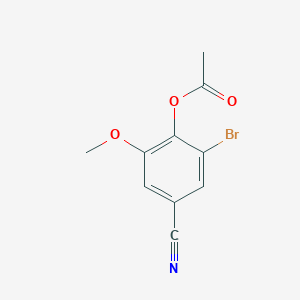

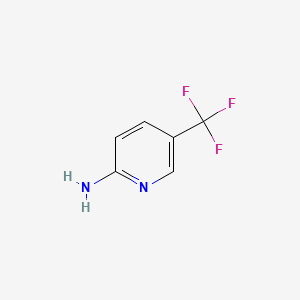
![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)
